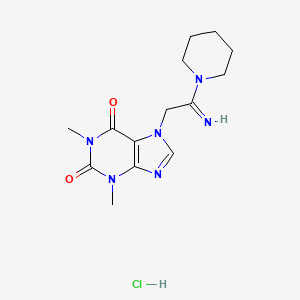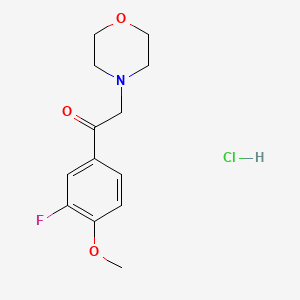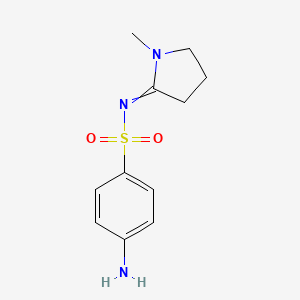
N-(4-Morpholin-4-ylphenyl)benzo(g)quinolin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MMV006861 is a compound identified through the Medicines for Malaria Venture (MMV) open access Malaria Box. It has shown modest activity against Entamoeba histolytica, a protozoan parasite responsible for amebiasis . This compound is part of a broader effort to discover new therapeutic agents with novel modes of action against parasitic diseases.
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for MMV006861 would likely involve optimization of the laboratory-scale synthesis to achieve higher yields and purity. This may include the use of advanced techniques such as continuous flow chemistry, automated synthesis, and purification processes like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
MMV006861 can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas with a metal catalyst.
Substitution: Common reagents include halogens, alkyl halides, and nucleophiles such as amines and alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
MMV006861 has been primarily investigated for its potential as an anti-parasitic agent. Its modest activity against Entamoeba histolytica suggests it could be a starting point for developing new treatments for amebiasis . Additionally, compounds from the MMV Malaria Box, including MMV006861, are often screened for activity against other protozoan parasites, such as Toxoplasma gondii .
Mechanism of Action
The exact mechanism of action of MMV006861 is not fully understood. it is believed to interfere with essential biological processes in the target parasites. This may involve inhibition of key enzymes or disruption of cellular structures, leading to the death of the parasite .
Comparison with Similar Compounds
Similar Compounds
MMV007791: A piperazine acetamide with potent activity against Toxoplasma gondii.
MMV666600: Another compound from the MMV Malaria Box with activity against Entamoeba histolytica.
Uniqueness
MMV006861 is unique in its modest activity against Entamoeba histolytica, making it a valuable lead compound for further optimization and development. Its inclusion in the MMV Malaria Box highlights its potential as a starting point for discovering new anti-parasitic agents with novel modes of action .
Properties
CAS No. |
127136-33-8 |
|---|---|
Molecular Formula |
C23H21N3O |
Molecular Weight |
355.4 g/mol |
IUPAC Name |
N-(4-morpholin-4-ylphenyl)benzo[g]quinolin-4-amine |
InChI |
InChI=1S/C23H21N3O/c1-2-4-18-16-23-21(15-17(18)3-1)22(9-10-24-23)25-19-5-7-20(8-6-19)26-11-13-27-14-12-26/h1-10,15-16H,11-14H2,(H,24,25) |
InChI Key |
BFLBDFBTHQVGNL-UHFFFAOYSA-N |
SMILES |
C1COCCN1C2=CC=C(C=C2)NC3=CC=NC4=CC5=CC=CC=C5C=C34 |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NC3=CC=NC4=CC5=CC=CC=C5C=C34 |
Key on ui other cas no. |
127136-33-8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2S,4S)-4-chloropyrrolidin-2-yl]methanol](/img/structure/B1651452.png)
![Tert-butyl 9-benzyl-1,9-diazaspiro[4.5]decane-1-carboxylate](/img/structure/B1651453.png)





![1-{3-[(6,7-dimethoxy-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)methyl]-4-methoxyphenyl}-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid](/img/structure/B1651461.png)



![2-Methyl-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B1651469.png)

![3-[1-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclopropyl]prop-2-ynoic acid](/img/structure/B1651474.png)
